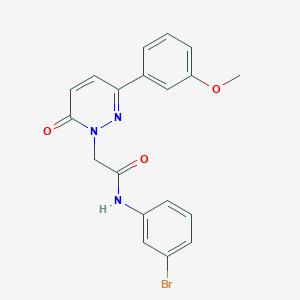

N-(3-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a pyridazinone ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the pyridazinone core.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction, where methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines

Biological Activity

N-(3-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16BrN3O3, with a molecular weight of approximately 414.3 g/mol. Its structure features a bromophenyl group, a methoxyphenyl moiety, and a pyridazinone core, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is linked to its interactions with various biological targets, including enzymes and receptors. The presence of bromine and methoxy substituents enhances its binding affinity and specificity, potentially influencing several biochemical pathways. Research indicates that compounds in the pyridazinone class, such as this one, may exhibit activities including:

- Antioxidant properties

- Anticancer effects

- Antimicrobial activity

These activities suggest that the compound may inhibit or activate specific pathways critical for cellular function .

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, preliminary investigations into its efficacy against human tumor cell lines such as RKO and HeLa revealed IC50 values ranging from 49.79 µM to 113.70 µM, indicating potent cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

The effectiveness against these cell lines suggests that the compound could be a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates promising leishmanicidal activity against Leishmania mexicana promastigotes, suggesting potential use in treating leishmaniasis . However, further studies are necessary to fully elucidate its spectrum of antimicrobial activity.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. These synthetic routes allow for structural modifications that may enhance biological activity or create derivatives with improved pharmacological profiles .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of similar pyridazinone derivatives highlighted their diverse biological activities, including antioxidant and anticancer properties . The findings from this research underscore the importance of structural diversity in enhancing biological efficacy.

Properties

Molecular Formula |

C19H16BrN3O3 |

|---|---|

Molecular Weight |

414.3 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C19H16BrN3O3/c1-26-16-7-2-4-13(10-16)17-8-9-19(25)23(22-17)12-18(24)21-15-6-3-5-14(20)11-15/h2-11H,12H2,1H3,(H,21,24) |

InChI Key |

WHZWCCUZKZHTGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.